
Platensimycin
Übersicht
Beschreibung
Platensimycin ist eine natürlich vorkommende antibiotische Verbindung, die aus dem Bakterium Streptomyces platensis isoliert wurde. Sie wurde erstmals 2006 von Forschern bei Merck entdeckt . This compound zeichnet sich durch seinen einzigartigen Wirkmechanismus aus, der die Hemmung der Fettsäurebiosynthese in Bakterien beinhaltet, was es zu einem vielversprechenden Kandidaten für die Entwicklung neuer antibakterieller Medikamente macht .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: this compound kann durch eine Reihe komplexer organischer Reaktionen synthetisiert werden. Ein Schlüssels Schritt beinhaltet die Bildung der tetracyclischen Ketolidstruktur, die durch eine Reihe von Cyclisierungsreaktionen erreicht wird . Der Syntheseweg beinhaltet typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um die Bildung der gewünschten Molekülstruktur zu ermöglichen. Zum Beispiel wurden bioinspirierte Sulfa-Michael/Aldol-Kaskadenreaktionen für die Semisynthese von schwefelhaltigen, heterocyclischen Derivaten von this compound entwickelt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Fermentation von Streptomyces platensis-Stämmen, die genetisch so verändert wurden, dass sie die Verbindung überproduzieren. Die Optimierung des Fermentationsmediums und der Bedingungen, wie z. B. die Verwendung spezifischer Kohlenstoff- und Stickstoffquellen, hat sich gezeigt, die Ausbeute an this compound signifikant zu erhöhen . So wurde beispielsweise die höchste Titer von 1560 mg/L in 15-L-Fermentern mit einem formulierten Medium erzielt, das lösliche Stärke, Sojabohnenmehl, Morpholinpropansulfonsäure-Natriumsalz und Calciumcarbonat enthielt .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Platensimycin exhibits potent antibacterial activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It functions by selectively inhibiting the β-ketoacyl-acyl carrier protein synthase (FabF), a crucial enzyme in bacterial fatty acid biosynthesis . This inhibition disrupts the synthesis of essential lipids, leading to bacterial cell death.
Key Findings:
- Broad-Spectrum Efficacy: this compound has demonstrated efficacy against various resistant strains, with minimal inhibitory concentrations (MICs) ranging from 0.1 to 0.32 μg/mL for Gram-positive bacteria .
- Resistance Mechanisms: Studies indicate that certain bacterial strains can develop resistance to this compound through mutations in the target enzyme, highlighting the ongoing challenge of antibiotic resistance .
Structure-Activity Relationships (SAR)
Research into the structure-activity relationships of this compound has led to the development of various analogues with enhanced antibacterial properties. These studies focus on modifying the chemical structure to improve potency and reduce toxicity while maintaining selectivity for bacterial targets .
Notable Analogues:
- Platencin: A structural analogue of this compound that also inhibits fatty acid synthesis but exhibits different efficacy profiles against FabH and FabF enzymes .
- Synthetic Derivatives: Various synthetic strategies have been explored to create derivatives with improved pharmacokinetic properties and reduced susceptibility to resistance mechanisms .
Therapeutic Potential Beyond Antibacterials
Emerging research suggests that this compound may have applications beyond its antibacterial properties. Its selective inhibition of fatty acid synthase is being investigated for potential therapeutic uses in metabolic disorders . This opens avenues for exploring this compound as a dual-action compound that may address both infectious diseases and metabolic conditions.
Potential Applications:
- Antimicrobial Stewardship: As antibiotic resistance becomes increasingly prevalent, compounds like this compound could play a critical role in developing new treatment regimens for resistant infections.
- Metabolic Disorders: The inhibition of mammalian fatty acid synthase by this compound suggests potential applications in treating conditions such as obesity and diabetes, although further research is needed to validate these effects .
Case Study 1: Efficacy Against MRSA
A study demonstrated that this compound effectively eradicated MRSA strains in vitro, showing significant promise as a treatment option for infections caused by this resilient pathogen. The study highlighted the compound's ability to overcome common resistance mechanisms associated with traditional antibiotics .
Case Study 2: Development of Synthetic Analogues
Research focused on synthesizing analogues of this compound has yielded compounds with enhanced activity against resistant strains. These studies not only provide insights into improving existing antibiotics but also contribute to understanding the mechanisms underlying bacterial resistance .
Wirkmechanismus
Target of Action
Platensimycin, a metabolite of Streptomyces platensis, primarily targets the enzymes β-ketoacyl-acyl-carrier-protein synthase I/II (FabF/B) in bacteria . These enzymes play a crucial role in the production of fatty acids required for bacterial cell membranes .
Mode of Action
This compound inhibits the activity of FabF/B enzymes by binding to their active sites . This binding is facilitated by a specific conformational change known as the 'open configuration’ . Once bound, this compound engages in hydrogen-bonding interactions with key amino acid residues such as alanine 309, histidine 303, histidine 340, and threonine 270 . The ability of this compound to bind to the enzyme and form hydrogen bonds is highly dependent upon the conformation of the cyclohex-enone ring .
Biochemical Pathways
The binding of this compound to FabF/B enzymes halts the elongation of the fatty acid chain, leading to the inhibition of the fatty acid synthesis pathway . This, in turn, affects the production of fatty acids required for bacterial cell membranes . Biosynthetic studies show that the benzoic ring of this compound is produced from pyruvate and acetate via the TCA cycle .
Pharmacokinetics
It is known that for this compound to become a successful drug, its pharmacokinetics must be improved . It currently has a high rate of clearance in the body, yielding a low degree of systemic exposure .
Result of Action
The inhibition of the fatty acid synthesis pathway by this compound leads to a halt in the production of fatty acids required for bacterial cell membranes . This results in potent antibacterial activity, particularly against Gram-positive bacteria, including various resistant strains .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound can be optimized by engineering the biosynthetic pathway and optimizing the fermentation medium . .
Biochemische Analyse
Biochemical Properties
Platensimycin is a highly selective inhibitor of mammalian as well as bacterial fatty acid synthesis (FAS) . It interacts with the FabF acyl-enzyme intermediate . The discovery of natural congeners of this compound provides one of the ways to understand the relationship of chemical structure and biological function .
Cellular Effects
This compound has shown potent in vitro activities in both cell-free and whole-cell assay systems . It has been observed to enhance glucose oxidation, leading to a net reduction of triglyceride and ambient glucose levels .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the FabF and FabF/H bacterial fatty acid synthesis enzymes . It binds to these enzymes, thereby inhibiting their function .
Dosage Effects in Animal Models
In animal models, the in vitro activities of this compound translated well when dosed with intravenous continuous infusion . Lack of in vivo activity was observed under conventional administration due to poor systemic exposure .
Metabolic Pathways
This compound is involved in the fatty acid synthesis pathway . It interacts with the FabF acyl-enzyme intermediate, thereby inhibiting the synthesis of fatty acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Platensimycin can be synthesized through a series of complex organic reactions. One of the key steps involves the formation of the tetracyclic ketolide structure, which is achieved through a series of cyclization reactions . The synthetic route typically involves the use of various reagents and catalysts to facilitate the formation of the desired molecular structure. For example, bioinspired sulfa-Michael/aldol cascade reactions have been developed for the semisynthesis of sulfur-containing heterocyclic derivatives of this compound .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces platensis strains that have been genetically engineered to overproduce the compound. Optimization of the fermentation medium and conditions, such as the use of specific carbon and nitrogen sources, has been shown to significantly increase the yield of this compound . For instance, the highest titer of 1560 mg/L was obtained in 15-L fermentors using a formulated medium containing soluble starch, soybean flour, morpholinepropanesulfonic acid sodium salt, and calcium carbonate .
Analyse Chemischer Reaktionen
Reaktionstypen: Platensimycin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern oder Analoga mit verbesserten Eigenschaften zu erzeugen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den chemischen Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Beispielsweise beinhalten die Sulfa-Michael/Aldol-Kaskadenreaktionen, die in der Semisynthese von this compound-Derivaten verwendet werden, die Verwendung von schwefelhaltigen Reagenzien und Katalysatoren, um die Bildung der gewünschten Produkte zu ermöglichen .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, umfassen verschiedene Analoga und Derivate mit modifizierten Strukturen. Diese Produkte werden oft auf ihre antibakterielle Aktivität und andere biologische Eigenschaften hin untersucht .
Vergleich Mit ähnlichen Verbindungen
Platensimycin gehört zu einer Familie von Naturprodukten, zu denen Platencin und Platensilin gehören, die ebenfalls die Fettsäurebiosynthese in Bakterien hemmen . Während Platencin einen ähnlichen Wirkmechanismus mit this compound teilt, zeigt es ein breiteres Wirkungsspektrum, indem es sowohl FabF- als auch FabH-Enzyme hemmt . Platensilin hingegen hat einen anderen strukturellen Rahmen, zielt aber dennoch auf denselben Fettsäurebiosyntheseweg . Diese Verbindungen, zusammen mit ihren verschiedenen Analogen, werden auf ihr Potenzial als antibakterielle und antidiabetische Mittel untersucht .
Schlussfolgerung
This compound ist eine bemerkenswerte Verbindung mit erheblichem Potenzial in den Bereichen Chemie, Biologie, Medizin und Industrie. Sein einzigartiger Wirkmechanismus und seine Fähigkeit, die Fettsäurebiosynthese in Bakterien zu hemmen, machen es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antibiotika und anderer therapeutischer Mittel. Laufende Forschungs- und Entwicklungsaktivitäten untersuchen weiterhin das volle Potenzial von this compound und seinen verwandten Verbindungen.
Biologische Aktivität
Platensimycin, a natural antibiotic derived from Streptomyces platensis, exhibits significant biological activity primarily through its unique mechanism of action that targets bacterial fatty acid synthesis. This article delves into the compound's biological activity, highlighting its antibacterial properties, mechanisms, and relevant case studies.
This compound functions as a selective inhibitor of the type II fatty acid synthesis (FASII) pathway in bacteria. Unlike traditional antibiotics that target DNA, RNA, or cell wall synthesis, this compound inhibits the enzyme β-ketoacyl-acyl carrier protein synthase (FabF), which is crucial for elongating fatty acid chains. This inhibition occurs as this compound competes with malonyl-ACP for the malonate-binding site on FabF, effectively blocking the fatty acid biosynthetic pathway essential for bacterial growth and survival .
Comparative Activity
The potency of this compound can be assessed through its IC50 values against different targets:
Compound | Target Enzyme | IC50 (μM) |
---|---|---|
This compound | FabF | 0.29 |
Platencin | FabF | 4.58 |
This compound | FabH | 247 |
Platencin | FabH | 9.17 |
From this data, this compound demonstrates a 15-fold superior activity against FabF compared to platencin but is significantly less effective against FabH .
Antibacterial Spectrum
This compound has shown effectiveness against various multidrug-resistant bacteria, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Enterococci
- Penicillin-resistant Streptococcus pneumoniae
In vitro studies indicate that this compound maintains strong antibacterial efficacy without notable toxicity in vivo, making it a promising candidate for treating infections caused by resistant strains .
Case Studies and Research Findings
-
In Vivo Efficacy Against MRSA :
A study evaluated the in vivo efficacy of this compound in a mouse model infected with MRSA. Mice treated with this compound experienced significant mortality within 24 hours, contrasting sharply with vancomycin-treated controls, which showed 100% survival . This highlights the need for further optimization of dosing strategies to enhance therapeutic outcomes. -
Chemical Derivatives :
Recent research focused on synthesizing derivatives of this compound to improve its pharmacological properties. For instance, certain derivatives exhibited enhanced anti-staphylococcus activity compared to the parent compound . These modifications aim to address issues such as poor systemic exposure and enhance overall efficacy. -
Resistance Studies :
Investigations into the emergence of resistance have identified mutants resistant to this compound and related compounds. These studies underscore the importance of continuous monitoring and development strategies to mitigate resistance development in clinical settings .
Eigenschaften
IUPAC Name |
3-[3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7/c1-22(7-6-17(28)25-18-14(26)4-3-13(19(18)29)21(30)31)16(27)5-8-24-10-12-9-15(20(22)24)32-23(12,2)11-24/h3-5,8,12,15,20,26,29H,6-7,9-11H2,1-2H3,(H,25,28)(H,30,31)/t12-,15+,20+,22-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOMAHTTWTVBFL-OFBLZTNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894888 | |
Record name | Platensimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80894888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835876-32-9 | |
Record name | Platensimycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=835876-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Platensimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835876329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platensimycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Platensimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80894888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PLATENSIMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3DQ78KOFY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.